

# Braftide Application Notes and Protocols for Colon Cancer Cell Lines

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Compound of Interest				
Compound Name:	Braftide			
Cat. No.:	B12367853	Get Quote		

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## Introduction

Braftide is a novel allosteric peptide inhibitor that targets the dimer interface of the BRAF kinase.[1][2] Unlike traditional ATP-competitive BRAF inhibitors that target the monomeric form, Braftide is designed to inhibit the formation of BRAF dimers, a key mechanism in the activation of the MAPK signaling pathway, particularly in cancers with wild-type BRAF and oncogenic RAS.[2] This document provides detailed application notes and protocols for the use of Braftide in colon cancer cell line research, with a focus on KRAS-mutant cell lines where BRAF dimerization is a critical signaling node.

## **Mechanism of Action**

**Braftide** functions as an allosteric inhibitor by binding to the dimer interface of BRAF, thereby preventing its homodimerization and heterodimerization with CRAF.[1][2] This is significant in the context of KRAS-mutant colon cancers, where hyperactivated KRAS promotes the formation of RAS-dependent BRAF dimers.[3] By inhibiting dimerization, **Braftide** disrupts the entire RAS/RAF/MEK/ERK (MAPK) signaling cascade.[2][4]

A key feature of **Braftide**'s mechanism is its dual action: it not only inhibits the kinase activity of dimeric BRAF but also induces the proteasome-mediated degradation of both BRAF and MEK. This dual mechanism of inhibition and degradation makes **Braftide** a potent inhibitor of the



MAPK pathway. For effective cell penetration, **Braftide** is often conjugated with a cell-penetrating peptide, such as the TAT peptide (TAT-**Braftide**).[2]

## **Data Presentation**

# In Vitro Efficacy of TAT-Braftide in KRAS-Mutant Colon

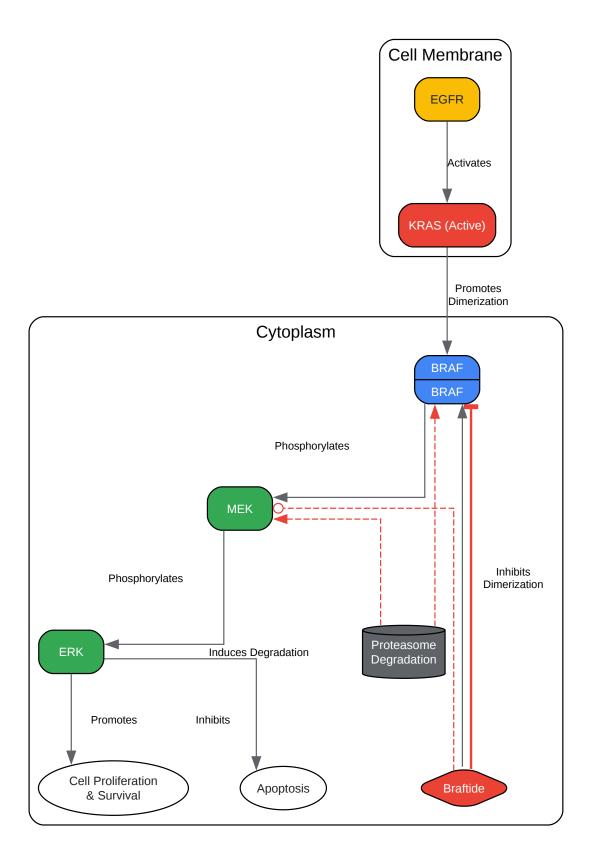
**Cancer Cell Lines** 

Cell Line	Genotype	Parameter	Value	Reference
HCT116	KRAS G13D	EC50 (Cell Viability)	7.1 μΜ	
HCT-15	KRAS G13D	EC50 (Cell Viability)	6.6 μΜ	
HCT116	KRAS G13D	IC50 (MAPK Inhibition)	< 10 µM	

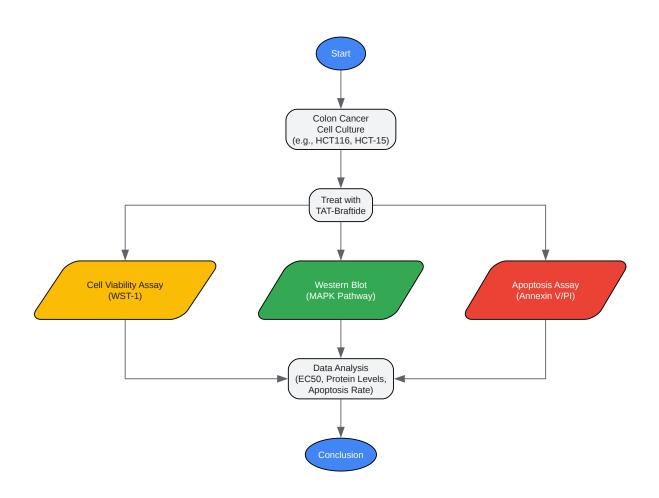
# **Signaling Pathway**

The following diagram illustrates the mechanism of action of **Braftide** in the context of the MAPK signaling pathway in KRAS-mutant colon cancer cells.









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## References







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